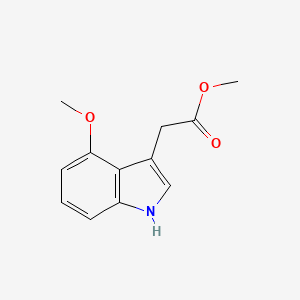

Methyl 4-Methoxyindole-3-acetate

Description

Methyl 4-Methoxyindole-3-acetate (CAS 142653-08-5) is an indole derivative characterized by a methoxy group at the 4-position and an acetoxy group at the 3-position of the indole ring.

The synthesis of such compounds typically involves functionalization of the indole core. For example, describes methods for synthesizing 4-methoxyindole derivatives using diethyl oxalate and catalytic reagents under reflux conditions, while outlines a procedure for preparing 4-methoxyindole-3-carboxaldehyde via Vilsmeier-Haack formylation, a reaction adaptable to ester derivatives like this compound .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 2-(4-methoxy-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H13NO3/c1-15-10-5-3-4-9-12(10)8(7-13-9)6-11(14)16-2/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

NWALYIKBPXGTJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Methoxyindole-3-acetate typically involves the reaction of 4-methoxyindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Methoxyindole-3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Methyl 4-Methoxyindole-3-acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Methoxyindole-3-acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in substituent positions, ester groups, and functional modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Methyl 4-Methoxyindole-3-acetate and Analogous Compounds

Key Observations:

- Substituent Position : Shifting the methoxy group from position 4 (this compound) to 5 (Ethyl 5-Methoxyindole-3-acetate) alters steric and electronic properties, impacting receptor binding in bioactive contexts .

- Ester Group : Ethyl esters (e.g., Ethyl 5-Methoxyindole-3-acetate) exhibit higher lipophilicity compared to methyl esters, influencing membrane permeability in drug design .

- Functional Modifications : Chloro-substituted derivatives (e.g., Methyl 4-Chloroindole-3-acetate) demonstrate enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing Cl group .

Biological Activity

Methyl 4-Methoxyindole-3-acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a methoxy group at the 4-position and an acetate moiety at the 3-position. This structure is crucial for its biological activity, as the indole nucleus is known for its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Effects

The compound has demonstrated anticancer properties in several studies. It is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. Specifically, it interacts with the aryl hydrocarbon receptor (AhR), affecting gene expression related to cell proliferation and apoptosis .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells has been a focus of recent studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Aryl Hydrocarbon Receptor (AhR): The compound acts as a ligand for AhR, modulating its transcriptional activity and influencing downstream gene expression involved in various biological processes .

- Signal Transduction Pathways: It affects cellular signaling pathways that regulate apoptosis and cell cycle progression, contributing to its anticancer effects.

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent. -

Anticancer Activity Assessment

In vitro studies using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells following treatment, confirming its role in inducing programmed cell death .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.